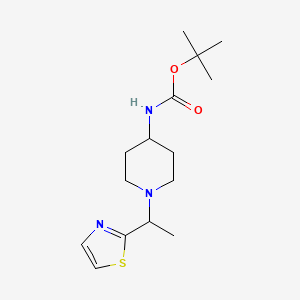

![molecular formula C10H7N3S B2752512 4-Imidazol-1-ylthieno[3,2-c]pyridine CAS No. 2320887-28-1](/img/structure/B2752512.png)

4-Imidazol-1-ylthieno[3,2-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

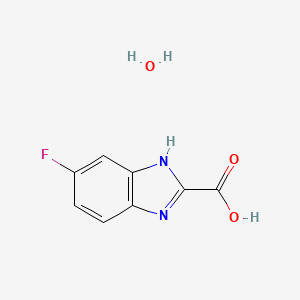

4-Imidazol-1-ylthieno[3,2-c]pyridine is a heterocyclic compound with a fused ring system. Its structure combines an imidazole ring and a thienopyridine ring. The imidazole moiety contains two non-adjacent nitrogen atoms and a carbonyl group. This compound is significant due to its diverse applications in various fields, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products. Interestingly, it is also found naturally occurring in the body as advanced glycation end products (AGE) and as a post-translational modification of certain amino acids .

3.

Molecular Structure Analysis

The molecular structure of 4-Imidazol-1-ylthieno[3,2-c]pyridine consists of a fused imidazole and thienopyridine ring system. The arrangement of nitrogen atoms and the carbonyl group within the imidazole ring influences its reactivity and properties. Detailed spectroscopic studies (such as NMR, IR, and X-ray crystallography) are essential for characterizing its structure and confirming its connectivity .

4.

Chemical Reactions Analysis

Understanding the reactivity of 4-Imidazol-1-ylthieno[3,2-c]pyridine is crucial for its applications. Researchers have explored its reactions with various electrophiles, nucleophiles, and metal catalysts. These reactions lead to functionalized derivatives that can be further modified for specific purposes. Examples include cross-coupling reactions, cyclizations, and functional group transformations. A thorough investigation of reaction mechanisms and regioselectivity is essential for designing efficient synthetic routes .

5.

作用機序

The biological activity of 4-Imidazol-1-ylthieno[3,2-c]pyridine remains an area of interest. It may interact with specific protein targets, enzymes, or receptors. Researchers should explore its binding affinity, selectivity, and potential therapeutic applications. Computational studies, binding assays, and cell-based experiments are necessary to unravel its mechanism of action .

特性

IUPAC Name |

4-imidazol-1-ylthieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-3-12-10(13-5-4-11-7-13)8-2-6-14-9(1)8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFOHWCKIIOKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1SC=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{thieno[3,2-c]pyridin-4-yl}-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

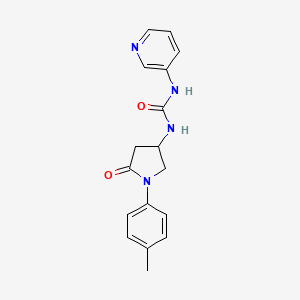

![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)

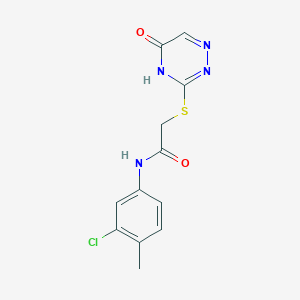

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

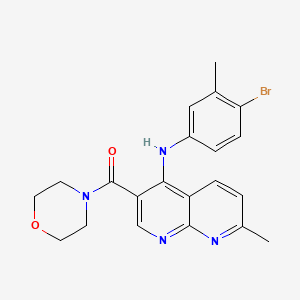

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)

![1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2752443.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2752452.png)